molecular formula C17H17N3O5S B15031303 2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl pyridine-4-carboxylate

2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl pyridine-4-carboxylate

Cat. No.: B15031303
M. Wt: 375.4 g/mol
InChI Key: BTZSASONLOUMTO-UHFFFAOYSA-N
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Description

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE is a complex organic compound that features a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE typically involves multiple steps. One common method involves the reaction of 1,2-benzisothiazol-3-one with ethylene glycol to form an intermediate, which is then reacted with isonicotinic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL ISONICOTINATE is unique due to its specific structure, which combines the benzisothiazole moiety with an isonicotinate group. This combination may enhance its biological activity and make it a valuable compound for further research and development .

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethyl pyridine-4-carboxylate

InChI

InChI=1S/C17H17N3O5S/c21-17(13-5-7-18-8-6-13)25-12-11-24-10-9-19-16-14-3-1-2-4-15(14)26(22,23)20-16/h1-8H,9-12H2,(H,19,20)

InChI Key

BTZSASONLOUMTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOCCOC(=O)C3=CC=NC=C3)NS2(=O)=O

Origin of Product

United States

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